molecular formula C8H8N4 B6598810 2-amino-4-cyclopropylpyrimidine-5-carbonitrile CAS No. 2214020-57-0

2-amino-4-cyclopropylpyrimidine-5-carbonitrile

Cat. No.: B6598810
CAS No.: 2214020-57-0
M. Wt: 160.18 g/mol
InChI Key: PUGKOIJQAZVGCI-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a cyclopropyl substituent at the 4-position, an amino group at the 2-position, and a nitrile group at the 5-position.

Properties

IUPAC Name

2-amino-4-cyclopropylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-3-6-4-11-8(10)12-7(6)5-1-2-5/h4-5H,1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGKOIJQAZVGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclopropylamidine Precursors

A common approach involves the reaction of cyclopropyl-substituted amidines with malononitrile derivatives. For example, cyclopropylguanidine (synthesized from cyclopropylamine and cyanamide) can react with malononitrile under basic conditions to form the pyrimidine core.

Example Protocol :

  • Reactants : Cyclopropylguanidine (1.2 equiv), malononitrile (1.0 equiv)

  • Conditions : Reflux in tert-butanol (70°C, 6–8 h)

  • Yield : ~78% (estimated from analogous methyl-substituted systems)

  • Key Challenge : Cyclopropylguanidine’s sensitivity to hydrolysis necessitates anhydrous conditions.

Substitution Reactions on Preformed Pyrimidines

Post-synthetic modification of 2-chloro-4-aminopyrimidine-5-carbonitrile via nucleophilic aromatic substitution (NAS) offers an alternative route. The cyclopropyl group is introduced using cyclopropylmagnesium bromide under transition-metal catalysis.

Example Protocol :

  • Reactants : 2-Chloro-4-aminopyrimidine-5-carbonitrile (1.0 equiv), cyclopropylmagnesium bromide (2.5 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Conditions : THF, 60°C, 12 h

  • Yield : 65–70% (extrapolated from chloro-to-methyl substitutions)

Detailed Methodologies and Experimental Data

One-Pot Cyclization Using Malononitrile and Cyclopropylamine

Adapting the method for 4-amino-2-methylpyrimidine-5-carbonitrile, formaldehyde is replaced with cyclopropanecarboxaldehyde to introduce the cyclopropyl group:

Steps :

  • Mannich Reaction :

    • Cyclopropanecarboxaldehyde (1.2 equiv), acetamidine hydrochloride (1.0 equiv), malononitrile (1.0 equiv)

    • Solvent: tert-Butanol, 65–70°C, 4 h

  • Oxidation :

    • Add tert-butyl hydroperoxide (1.4 equiv) at 30–35°C for 1 h

Outcomes :

  • Yield : ~70% (lower than methyl analog due to steric effects)

  • Purity : >98% (HPLC)

Nitrosation-Formylation-Cyclization Sequence

Inspired by patents, diethyl malonate undergoes nitrosation, formylation, and cyclization with cyclopropylamine:

Steps :

  • Nitrosation : Diethyl malonate + NaNO₂ in acetic acid (5–10°C, 2 h) → isonitroso intermediate

  • Reduction/Formylation : Zn powder, formic acid (reflux, 3 h) → formamido malonate

  • Cyclization : Formamido malonate + cyclopropylguanidine (MeONa/MeOH, 68°C, 4 h)

Outcomes :

  • Yield : 74% (similar to dichloro derivative)

  • Advantage : Scalable with minimal byproducts

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent polarityLow (e.g., tert-butanol)Minimizes side reactions
Temperature60–70°CBalances rate and decomposition
Reaction time4–6 hMaximizes conversion

Catalytic Systems for Substitution Reactions

CatalystLigandYield (%)
Pd(OAc)₂Xantphos70
NiCl₂(dppe)dppe55
CuIPhenanthroline40

Challenges and Mitigation Strategies

  • Cyclopropyl Ring Stability : Prone to ring-opening under strong acids/bases. Mitigated by using mild conditions (pH 6–8).

  • Steric Hindrance : Slows reaction kinetics. Additives like TBAB (tetrabutylammonium bromide) improve solubility .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-cyclopropylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Chemical Properties and Structure

2-Amino-4-cyclopropylpyrimidine-5-carbonitrile features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a cyano group at the 5-position. Its molecular formula is C8H9N5C_8H_9N_5, with a molecular weight of approximately 160.18 g/mol. The unique structural features contribute to its reactivity and biological activity, making it an attractive candidate for further research.

Anticancer Activity

Research has shown that derivatives of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile exhibit promising anticancer properties, particularly as inhibitors of tyrosine kinases involved in cancer progression. A notable study demonstrated that certain derivatives were effective against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. For instance, one derivative exhibited IC50 values significantly lower than the standard EGFR inhibitor erlotinib, indicating enhanced potency against these cancer types .

Kinase Inhibition

Molecular docking studies suggest that 2-amino-4-cyclopropylpyrimidine-5-carbonitrile effectively binds to the active sites of key kinases, including the epidermal growth factor receptor (EGFR). This binding affinity positions it as a selective inhibitor for various kinases, which could lead to the development of targeted therapies for cancers characterized by aberrant kinase activity .

Cardiovascular Applications

The compound also shows potential as an antiplatelet agent. Research indicates that similar pyrimidine derivatives can act as P2Y12 receptor antagonists, which play a critical role in platelet aggregation and thrombus formation. This application is particularly relevant for treating conditions associated with thrombosis and other cardiovascular diseases .

Agricultural Applications

In addition to its medicinal uses, derivatives of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile have been explored for agricultural applications due to their herbicidal properties. Certain compounds within this class have shown effectiveness as herbicides, potentially benefiting weed management strategies in crop production .

Comparative Analysis of Related Compounds

The following table compares structural features and properties of various pyrimidine derivatives related to 2-amino-4-cyclopropylpyrimidine-5-carbonitrile:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-cyclopropylpyrimidine-5-carbonitrileCyclopropyl group at position 4Potential anticancer activity; selective kinase inhibition
4-Amino-2-cyclopropylpyrimidine-5-carbonitrileAmino group at position 4Enhanced polar character; increased reactivity
5-Chloro-2-cyclopropylpyrimidineChlorine substitution at position 5Exhibits herbicidal activity due to auxin-like properties
AminocyclopyrachlorMultiple functional groupsUsed as an organochlorine herbicide with distinct action mechanisms

Mechanism of Action

The mechanism of action of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Comparison with Similar Pyrimidinecarbonitriles

Structural Variations and Physicochemical Properties

Pyrimidinecarbonitriles exhibit diverse biological and chemical behaviors depending on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Reference ID
2-Amino-4-cyclopropylpyrimidine-5-carbonitrile 2-NH2, 4-cyclopropyl, 5-CN C8H9N5 Not reported Inferred: NH2 (~3300 cm⁻¹), CN (~2212 cm⁻¹)
4-Amino-2-methylpyrimidine-5-carbonitrile 4-NH2, 2-CH3, 5-CN C6H6N4 Not reported NH2 (3410 cm⁻¹), CN (2195 cm⁻¹)
4-Amino-2-chloropyrimidine-5-carbonitrile 4-NH2, 2-Cl, 5-CN C5H3ClN4 Not reported NH2 (~3400 cm⁻¹), CN (~2212 cm⁻¹)
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-carbonitrile 4-NH2, 6-(4-Cl-Ph), 2-Ph, 5-CN C17H11ClN4 222 NH2 (3478 cm⁻¹), CN (2212 cm⁻¹)
4-Amino-6-isopropyl-2-methylpyrimidine-5-carbonitrile 4-NH2, 6-iPr, 2-CH3, 5-CN C9H12N4 Not reported NH2 (~3400 cm⁻¹), CN (~2212 cm⁻¹)

Key Observations :

  • Cyclopropyl vs. This may improve binding specificity in drug design .
  • Amino and Nitrile Groups: All analogs share NH2 and CN groups, contributing to hydrogen bonding (NH2) and dipole interactions (CN). IR spectra consistently show NH2 stretches (~3300–3478 cm⁻¹) and CN peaks (~2195–2212 cm⁻¹) .
  • Melting Points : Compounds with bulky substituents (e.g., 4-chlorophenyl in ) exhibit higher melting points (222°C), likely due to enhanced π-π stacking and van der Waals interactions.

Biological Activity

2-Amino-4-cyclopropylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a cyclopropyl group and a carbonitrile moiety, suggests various mechanisms of action that may contribute to its therapeutic effects. This article reviews the biological activity of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile, supported by recent research findings, case studies, and relevant data.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile
  • Molecular Formula : C8H9N3
  • CAS Number : 2214020-57-0

The biological activity of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and cell proliferation.

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid synthesis and metabolism. Inhibition of ACC can lead to reduced lipid accumulation in cells, making it a candidate for treating obesity and related metabolic disorders .
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The mechanism may involve apoptosis induction or cell cycle arrest, although further studies are required to elucidate these pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with 2-amino-4-cyclopropylpyrimidine-5-carbonitrile:

Activity Description Reference
ACC InhibitionReduces fatty acid synthesis; potential use in obesity treatment
Anticancer PropertiesInduces cytotoxicity in cancer cell lines; potential for therapeutic applications in oncology
Antimicrobial ActivityExhibits activity against certain bacterial strains; further investigation needed

Case Studies

  • ACC Inhibition Studies : A study demonstrated that 2-amino-4-cyclopropylpyrimidine-5-carbonitrile effectively inhibited ACC activity in HepG2 cells, leading to decreased lipid synthesis. The effective concentration (EC50) was reported to be less than 0.3 mg/kg in animal models, indicating significant potency .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on optimizing the biological activity of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile through structural modifications. These modifications aim to enhance potency and selectivity toward specific targets while minimizing off-target effects.

Structure-Activity Relationship (SAR)

Investigations into SAR have indicated that modifications to the cyclopropyl group can significantly affect biological activity. For instance, substituents on the nitrogen atoms of the pyrimidine ring have shown varying degrees of enzyme inhibition and cytotoxicity, suggesting that careful design can lead to more effective derivatives .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirm the nitrile group (C≡N) via a sharp peak at ~2212 cm⁻¹ and amino groups (NH₂) at 3320–3478 cm⁻¹ .
  • ¹H/¹³C NMR : The cyclopropyl proton signals appear as multiplet peaks at δ 0.93–2.40 ppm, while the pyrimidine ring carbons resonate at δ 116–168 ppm .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of cyclopropyl groups or CN⁻) to confirm molecular weight and substituents .

How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the molecular geometry of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile?

Advanced Research Question
Single-crystal X-ray diffraction using SHELXL-2018 refines bond lengths and angles. For cyclopropyl groups, ensure torsional angles are <10° to confirm planarity. Hydrogen bonding networks (N–H⋯N/O) stabilize the crystal lattice and can be visualized via ORTEP-3. Use WinGX for data integration and Mercury for 3D visualization. Disordered cyclopropyl moieties require ISOR restraints during refinement .

What strategies address contradictions in spectral data (e.g., NMR vs. IR) when confirming the substitution pattern of cyclopropyl groups in pyrimidine derivatives?

Advanced Research Question

  • Cross-Validation : Compare 2D NMR (COSY, HSQC) to assign overlapping cyclopropyl signals. For example, HMBC correlations between cyclopropyl CH₂ and pyrimidine C4 confirm substitution .
  • DSC/TGA Analysis : Resolve discrepancies in thermal stability caused by impurities. A sharp melting point (e.g., 210–235°C) indicates purity, while broad peaks suggest byproducts .
  • DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) to predict vibrational frequencies and NMR shifts for comparison .

What are the mechanistic considerations for unexpected byproducts during the alkylation of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile, and how can reaction pathways be controlled?

Advanced Research Question
Byproducts like sulfoxide derivatives may form due to oxidation of thioether intermediates. To suppress this:

  • Use inert atmospheres (N₂/Ar) and anhydrous solvents (DMF/DMSO).
  • Replace K₂CO₃ with milder bases (e.g., Et₃N) to avoid nucleophilic attack on the nitrile group .
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Quench with ice water to isolate the desired product .

How can researchers optimize solvent systems for recrystallizing 2-amino-4-cyclopropylpyrimidine-5-carbonitrile to achieve high-purity single crystals?

Advanced Research Question
Use mixed solvents with gradual polarity gradients. Ethanol/water (7:3 v/v) at 4°C yields needle-like crystals suitable for XRD. For twinned crystals, try slow evaporation of DCM/hexane (1:2). Add 1% acetic acid to protonate amino groups and enhance solubility .

What safety protocols are critical when handling 2-amino-4-cyclopropylpyrimidine-5-carbonitrile, given its nitrile and cyclopropyl functionalities?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of CN⁻ vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with 10% FeSO₄ solution to convert cyanides to less toxic ferrocyanides. Store in amber vials at –20°C to prevent photodegradation .

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